Osbond acid is a natural product found in Homo sapiens with data available.
Osbond acid
CAS No.: 25182-74-5
Cat. No.: VC20853732
Molecular Formula: C22H34O2
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25182-74-5 |
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Molecular Formula | C22H34O2 |
Molecular Weight | 330.5 g/mol |
IUPAC Name | (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid |
Standard InChI | InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18- |
Standard InChI Key | AVKOENOBFIYBSA-WMPRHZDHSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
SMILES | CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Introduction
Osbond acid, scientifically known as all-cis-4,7,10,13,16-docosapentaenoic acid, is a polyunsaturated fatty acid belonging to the omega-6 family. It features a 22-carbon chain with five double bonds in the cis configuration . This compound is derived from arachidonic acid through a two-step enzymatic process involving elongation and desaturation. Osbond acid is present in human serum at low concentrations (0.1% to 1%) and serves as a marker for the functional status of docosahexaenoic acid (DHA) .
Synthesis and Sources
Osbond acid can be synthesized from arachidonic acid through elongation to docosatetraenoic acid followed by desaturation via Δ4-desaturase. Industrially, it can be extracted from fish oils rich in polyunsaturated fatty acids using techniques such as molecular distillation and chromatography.
Role in Health
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Neurological Impact: Low levels of osbond acid have been associated with neurological disorders like schizophrenia and cognitive dysfunction .
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Cardiovascular Effects: Increased levels of osbond acid are inversely associated with diastolic blood pressure (DBP), suggesting potential cardiovascular benefits .
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Cognitive Development: High maternal levels of osbond acid during pregnancy may correlate with higher verbal IQ in children .
Comparison with Other Fatty Acids
The following table compares osbond acid with other notable long-chain polyunsaturated fatty acids:
Compound Name | Molecular Formula | Key Features |
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Arachidonic Acid | C20H32O2 | Precursor to eicosanoids; involved in inflammation |
Docosahexaenoic Acid (DHA) | C22H34O2 | Omega-3 fatty acid; crucial for brain health |
+Eicosapentaenoic Acid (EPA) | C20H30O2 | Omega-3 fatty acid; anti-inflammatory properties |
Research Findings
Recent studies highlight the importance of osbond acid in various biological processes:
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Association with Cognitive Function: Maternal intake during pregnancy has been linked to improved cognitive outcomes for offspring .
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Blood Pressure Regulation: Increased levels are associated with lower blood pressure readings over time .
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Neurological Disorders: Lower concentrations may contribute to conditions such as schizophrenia due to its role in neural tissue composition .
Despite these findings, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
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